

# 1-(Phenylsulfinyl)piperidine melting point and stability

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## Compound of Interest

Compound Name: 1-(Phenylsulfinyl)piperidine

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## Technical Guide: 1-(Phenylsulfinyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting point and stability, of **1-(Phenylsulfinyl)piperidine**. It includes detailed experimental protocols and a summary of key data for easy reference.

## Physicochemical Properties

**1-(Phenylsulfinyl)piperidine**, with the CAS number 4972-31-0, is a sulfonamide compound used as a reagent in organic synthesis.<sup>[1]</sup> Its key physical and chemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NOS	<sup>[2]</sup> <sup>[3]</sup>
Molecular Weight	209.31 g/mol	<sup>[3]</sup>
Melting Point	84-88 °C	<sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
Assay Purity	≥97%	<sup>[5]</sup>
Appearance	White crystals	<sup>[6]</sup>
Storage Temperature	-20°C	

## Melting Point

The reported melting point of **1-(Phenylsulfinyl)piperidine** is in the range of 84-88 °C.[2][3][4] A more specific recrystallized sample has shown a melting point of 83–84 °C.[6] This relatively sharp melting point for a purified substance indicates a crystalline solid at room temperature.

## Stability and Storage

**Chemical Stability:** **1-(Phenylsulfinyl)piperidine** is considered chemically stable under standard ambient conditions at room temperature.[7] However, its stability is temperature-dependent. At elevated temperatures, decomposition has been observed, particularly in the context of its use in chemical reactions.[8]

**Storage Recommendations:** For long-term storage, it is recommended to keep **1-(Phenylsulfinyl)piperidine** at -20°C. The compound should be stored in a tightly closed container in a dry and well-ventilated area.[7] It is classified as a combustible solid and should be kept away from heat, open flames, and other sources of ignition.[7]

**Handling Precautions:** **1-(Phenylsulfinyl)piperidine** is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Therefore, appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[7]

## Experimental Protocols

### 4.1. Improved Synthesis of **1-(Phenylsulfinyl)piperidine**

This protocol describes a large-scale production method that results in a high yield of high-purity **1-(Phenylsulfinyl)piperidine**. [6]

Materials:

- Sodium benzenesulfinate (PhSO<sub>2</sub>Na)
- Tetrabutylammonium bromide (Bu<sub>4</sub>NBr)
- Thionyl chloride (SOCl<sub>2</sub>)

- Toluene (dry)
- Pyridine
- Piperidine
- Ethanol (for recrystallization)

Procedure:

- A suspension of sodium benzenesulfinate (50.0 g, 0.31 mol) and a catalytic amount of tetrabutylammonium bromide (4.90 g, 15.2 mmol) in dry toluene (200 mL) is cooled in an ice bath.
- Thionyl chloride (89.6 mL, 1.2 mol) is added dropwise over a period of 30 minutes.
- The reaction mixture is stirred at 0°C for 30 minutes, then warmed to room temperature and stirred for an additional 2 hours.
- Volatiles are removed under reduced pressure, ensuring the water bath temperature remains below 25°C. This yields crude benzenesulfinyl chloride.
- The residue is diluted with dry toluene (500 mL) and treated with pyridine (24.6 mL, 0.31 mol) in a single portion.
- The mixture is cooled to 0°C, and piperidine (60.8 mL, 0.61 mol) is added dropwise over 1 hour.
- The reaction is stirred in an ice bath for 2 hours, then warmed to room temperature and stirred for another hour.
- The reaction mixture is poured into a vigorously stirred mixture of ice and water (1 L) containing sodium bicarbonate (100 g, 1.2 mol).
- The organic layer is separated, washed with brine (500 mL), and the aqueous layer is extracted with toluene (2 x 200 mL).
- The combined organic layers are dried over sodium sulfate and concentrated.

- The resulting residue is purified by recrystallization from ethanol to yield **1-(Phenylsulfinyl)piperidine** as white crystals (55.0 g, 86% yield).[6]

#### 4.2. General Protocol for Thioglycoside Activation

**1-(Phenylsulfinyl)piperidine** is a key reagent in a powerful, metal-free method for the activation of thioglycosides, which are important intermediates in the synthesis of oligosaccharides.[8]

Materials:

- Thioglycoside (donor)
- **1-(Phenylsulfinyl)piperidine** (BSP)
- 2,4,6-Tri-tert-butylpyrimidine (TTBP)
- Trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O)
- Glycosyl acceptor (alcohol)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 3 Å powdered molecular sieves

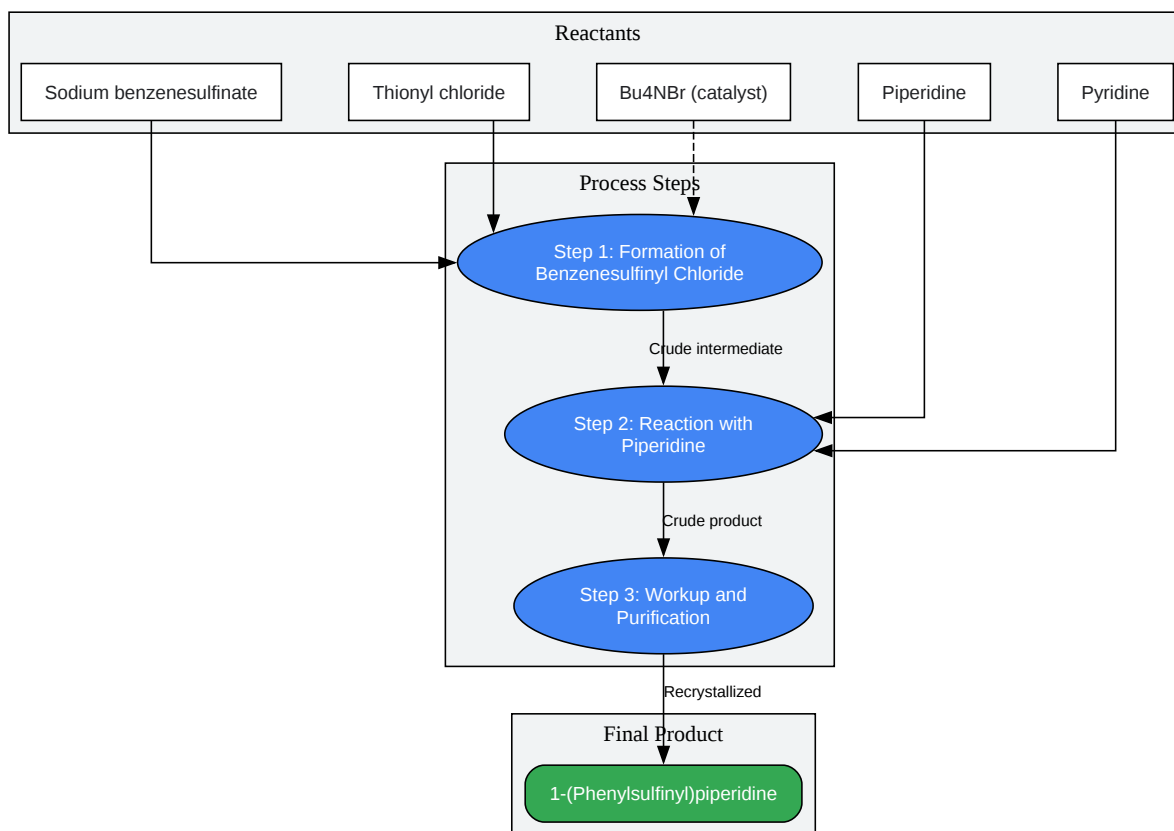
Procedure:

- To a stirred solution of the thioglycoside (0.185 mmol), **1-(Phenylsulfinyl)piperidine** (0.185 mmol), TTBP (0.370 mmol), and activated 3 Å powdered molecular sieves in dichloromethane (5 mL) at -60°C under an argon atmosphere, add Tf<sub>2</sub>O (0.203 mmol).
- After 5 minutes, a solution of the glycosyl acceptor (0.277 mmol) in dichloromethane (2 mL) is added.
- The reaction mixture is stirred for 2 minutes at -60°C and then warmed to room temperature.
- The mixture is filtered, washed with saturated aqueous NaHCO<sub>3</sub> and brine, dried over MgSO<sub>4</sub>, and concentrated under reduced pressure.

- The final glycoside product is isolated by silica gel chromatography.[8]

## Visualizations

The following diagram illustrates the workflow for the improved synthesis of **1-(Phenylsulfinyl)piperidine**.



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Caption: Synthesis workflow for **1-(Phenylsulfinyl)piperidine**.

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